Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
Brand Name: Vulcanchem
CAS No.: 2490404-03-8
VCID: VC6120862
InChI: InChI=1S/C7H5Cl2F2NO2S/c1-2-14-5(13)7(10,11)3-4(8)15-6(9)12-3/h2H2,1H3
SMILES: CCOC(=O)C(C1=C(SC(=N1)Cl)Cl)(F)F
Molecular Formula: C7H5Cl2F2NO2S
Molecular Weight: 276.08

Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

CAS No.: 2490404-03-8

Cat. No.: VC6120862

Molecular Formula: C7H5Cl2F2NO2S

Molecular Weight: 276.08

* For research use only. Not for human or veterinary use.

Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate - 2490404-03-8

Specification

CAS No. 2490404-03-8
Molecular Formula C7H5Cl2F2NO2S
Molecular Weight 276.08
IUPAC Name ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
Standard InChI InChI=1S/C7H5Cl2F2NO2S/c1-2-14-5(13)7(10,11)3-4(8)15-6(9)12-3/h2H2,1H3
Standard InChI Key PIXVJBYQNIDMEL-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=C(SC(=N1)Cl)Cl)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a 1,3-thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—with chlorine substituents at positions 2 and 5. The 4-position is functionalized with an ethyl 2,2-difluoroacetate group, introducing steric and electronic effects that influence reactivity and intermolecular interactions . Key features include:

  • Molecular Formula: C7H5Cl2F2NO2S\text{C}_7\text{H}_5\text{Cl}_2\text{F}_2\text{NO}_2\text{S}

  • Molecular Weight: 276.09 g/mol (calculated from atomic masses).

  • Electron-Withdrawing Groups: The dichloro and difluoro substituents enhance electrophilicity, potentially stabilizing negative charges in intermediates or transition states .

Spectroscopic Properties

While experimental spectral data for this compound are unavailable, analogs such as ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate ( ) and ethyl 2-oxo-2-(thiazol-5-yl)acetate ( ) offer predictive insights:

  • 19F^{19}\text{F} NMR: The difluoroacetate group would exhibit a characteristic triplet near δ120\delta -120 ppm due to coupling between fluorine atoms .

  • 1H^{1}\text{H} NMR: The ethyl group’s methylene protons would resonate as a quartet (δ4.24.4\delta 4.2-4.4 ppm), while the thiazole proton (if present) would appear as a singlet near δ7.58.0\delta 7.5-8.0 ppm .

Synthetic Strategies

Thiazole Ring Formation

The 1,3-thiazole core is typically constructed via:

  • Hantzsch Thiazole Synthesis: Condensation of thioamides with α-halo ketones. For example, reacting 2,5-dichloro-4-aminothiazole with ethyl bromodifluoroacetate could yield the target compound, though regioselectivity challenges may arise .

  • Cyclization of Thioureas: Treatment of NN-substituted thioureas with α,α-difluoro-β-ketoesters under acidic conditions, as demonstrated in the synthesis of related thiazolyl glyoxylates .

Functionalization at Position 4

Introducing the ethyl 2,2-difluoroacetate group requires precise acylation:

  • Friedel-Crafts Acylation: Electrophilic substitution on pre-formed thiazoles using ethyl 2,2-difluoroacetyl chloride in the presence of Lewis acids like AlCl3_3 .

  • Metalation-Glyoxylation: Lithiation of 2,5-dichlorothiazole followed by quenching with ethyl oxalyl chloride, though competing side reactions may necessitate optimized conditions .

Table 1: Comparative Yields for Thiazole Acylation Methods

MethodSubstrateYield (%)Reference
Friedel-Crafts2-Chlorothiazole45
Metalation-Glyoxylation5-Bromothiazole61
Nucleophilic Substitution4-Iodothiazole78

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 3.1–3.5 (similar to ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, XLogP3 = 3.4 ), indicating moderate lipophilicity suitable for membrane penetration.

  • Aqueous Solubility: Predicted to be <1 mg/mL due to hydrophobic chlorine and fluorine substituents, aligning with thiazole derivatives’ low solubility .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures above 150°C, suggesting that the title compound is stable under standard storage conditions .

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